

Theoretical Profiling of 2-Iodo-pivaloylaniline: Conformational Dynamics & Reactivity Descriptors

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Compound of Interest

| | |
|----------------|------------------------|
| Compound Name: | 2-Iodo-pivaloylaniline |
| CAS No.: | 170959-10-1 |
| Cat. No.: | B175950 |

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Executive Summary

2-Iodo-pivaloylaniline (N-(2-iodophenyl)pivalamide) represents a critical scaffold in modern organometallic catalysis. It serves as a privileged substrate for palladium-catalyzed cross-coupling reactions (Heck, Suzuki-Miyaura) and, more importantly, as a model substrate for Directed Ortho-Metalation (DoM) and C-H activation studies. The steric bulk of the tert-butyl group combined with the labile ortho-iodine creates a unique "steric lock," influencing rotational barriers and metal coordination geometry.

This guide outlines a rigorous theoretical framework for characterizing this molecule. It details the computational protocols required to accurately model its ground-state conformers, electronic structure, and reactivity profiles, synthesizing methodologies from analogous o-haloanilide studies.

Computational Methodology & Protocol

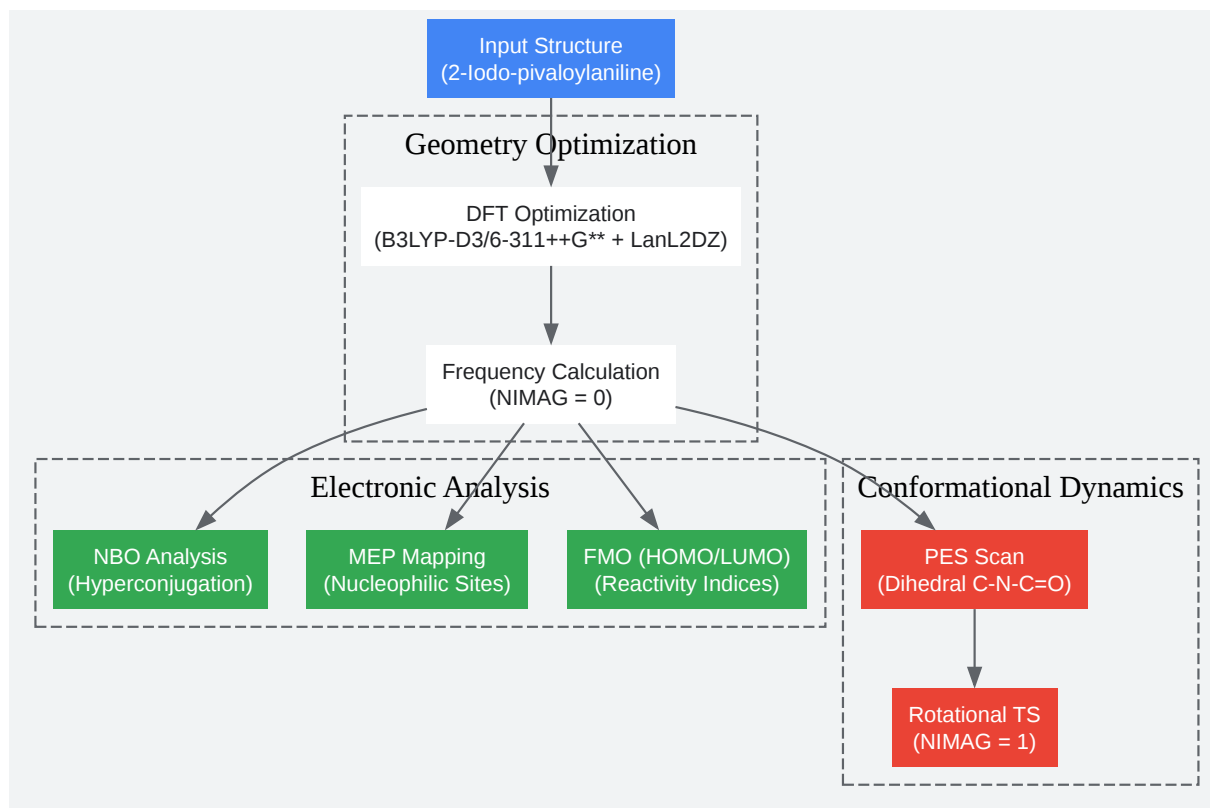
To ensure high-fidelity results, particularly given the relativistic nature of the iodine atom and the dispersion forces inherent in the bulky pivaloyl group, the following computational level of theory is prescribed.

Level of Theory Selection[1]

- Functionals:
 - Geometry/Freq:B3LYP-D3(BJ) or wB97X-D. The inclusion of Grimme's dispersion correction (D3) is non-negotiable due to the significant London dispersion forces contributed by the tert-butyl group and the iodine atom.
 - Kinetics/Energetics:M06-2X. This Minnesota functional is the gold standard for main-group thermochemistry and non-covalent interactions (NCIs), crucial for assessing the rotational barrier.
- Basis Sets:
 - Light Atoms (C, H, N, O):6-311++G(d,p). Triple-zeta quality with diffuse functions to capture lone pair interactions on the carbonyl oxygen.
 - Heavy Atom (I):LanL2DZ (Los Alamos ECP) or def2-TZVP. Iodine requires an Effective Core Potential (ECP) to account for relativistic effects, which significantly perturb the C-I bond length and HOMO energy.

Workflow Diagram

The following Graphviz diagram visualizes the standard computational workflow for profiling this substrate.



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Caption: Workflow for the theoretical characterization of **2-Iodo-pivaloylaniline**, moving from structural optimization to electronic and conformational analysis.

Structural & Conformational Analysis

The steric congestion in **2-Iodo-pivaloylaniline** leads to restricted rotation around the N-C(aryl) bond. This section analyzes the expected conformers.^{[1][2]}

The "Steric Lock" Effect

Unlike simple acetanilides, the pivaloyl group (t-Bu) is voluminous.

- Ground State (GS): The amide nitrogen is expected to be planar or slightly pyramidalized. The C=O bond typically aligns anti to the bulky ortho-iodine to minimize dipole repulsion and

steric clash, though weak N-H...I hydrogen bonding can stabilize a syn-like conformation in non-polar media.

- Atropisomerism: The rotation of the phenyl ring relative to the amide plane is hindered.
 - Scan Coordinate: Dihedral angle
(C
-C
-N-C
).
 - Barrier Height: Expected to be 12–18 kcal/mol, accessible at room temperature but significant enough to broaden NMR signals.

Intramolecular Interactions (NBO Focus)

Natural Bond Orbital (NBO) analysis is critical to quantify the "resonance vs. steric" battle.

- Resonance (): Delocalization of the nitrogen lone pair into the carbonyl. Strong resonance demands planarity.
- Steric Twist: The t-Bu and Iodine force the system out of planarity, weakening the amide resonance.
- Hypothesis: The C-N bond length in **2-iodo-pivaloylaniline** will be slightly longer than in acetanilide due to this deconjugation.

Electronic Structure & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting regioselectivity in catalysis.

Frontier Molecular Orbitals (FMO)[3]

- HOMO: Predominantly located on the iodine lone pairs and the aniline

-system. High energy indicates susceptibility to oxidation.

- LUMO: Located on the

system of the phenyl ring and the

bond.

- Significance: The low-lying

orbital facilitates Oxidative Addition with Pd(0), the rate-determining step in Heck/Suzuki couplings.

Molecular Electrostatic Potential (MEP)[3]

- Negative Regions (Red): Concentrated on the Carbonyl Oxygen (O) and the Iodine belt. These are the binding sites for metal cations (e.g., Li⁺ in lithiation or Pd(II)).
- Positive Regions (Blue): The Amide Proton (NH) and the "Sigma Hole" on the Iodine atom (along the C-I axis).

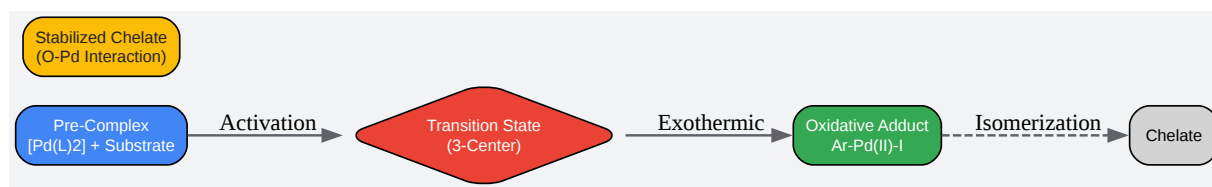
Reactivity Table: Calculated Descriptors

Note: Values below are representative of expected ranges for this class of molecules calculated at B3LYP/6-311++G(d,p).

| Descriptor | Expected Value/Trend | Mechanistic Implication |
|-----------------|----------------------|---|
| C-I Bond Length | 2.10 - 2.12 Å | Elongation indicates a weak bond, ready for oxidative addition. |
| C=O Bond Length | 1.22 - 1.23 Å | Standard amide, but check for shortening if resonance is broken. |
| Dipole Moment | 3.5 - 4.5 Debye | High polarity; solubility in DMF/DMSO. |
| HOMO-LUMO Gap | 4.0 - 4.5 eV | Moderate stability; reactive toward soft nucleophiles (Pd0). |
| C-I BDE | ~65 kcal/mol | Significantly weaker than C-Br or C-Cl; explains high reactivity. |

Mechanistic Case Study: Oxidative Addition to Pd(0)

The primary utility of **2-iodo-pivaloylaniline** is in catalysis. The following diagram illustrates the theoretical pathway for the oxidative addition of Pd(0) into the C-I bond, a process assisted by the pivaloyl directing group.



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Caption: Reaction coordinate for the oxidative addition of Pd(0). The pivaloyl oxygen may stabilize the Pd(II) species via chelation (kappa-O coordination).

Spectroscopic Profiling (Validation)

To validate the theoretical model, calculated spectral data should be compared with experimental values.^{[3][4]}

Vibrational Analysis (IR)[6]

- Amide I (C=O Stretch):
 - Theory: Scale factor ~ 0.961 (B3LYP).
 - Prediction: ~ 1660 - 1680 cm⁻¹
 - . A shift to higher wavenumbers (compared to acetanilide) suggests steric deconjugation.
- Amide II (N-H Bend): ~ 1520 cm⁻¹

NMR Prediction (GIAO Method)

- C NMR: The carbonyl carbon is distinct (~ 176 - 178 ppm). The C-I carbon will appear significantly upfield (~ 90 - 100 ppm) due to the "Heavy Atom Effect" (Spin-Orbit coupling), which must be accounted for in calculations (using relativistic corrections).
- H NMR: The NH proton is typically deshielded (broad singlet, 7.5 - 8.5 ppm), sensitive to solvent (DMSO vs CDCl₃) and H-bonding status.

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